molecular formula C17H20ClN3O2 B6717498 N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide

Cat. No.: B6717498
M. Wt: 333.8 g/mol
InChI Key: MYWAYPFQEJSGRE-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chlorophenyl group and a propan-2-yl group, along with an oxolane-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)16-13(20-17(22)15-8-5-9-23-15)10-19-21(16)14-7-4-3-6-12(14)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWAYPFQEJSGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. The 2-chlorophenyl group is introduced via electrophilic aromatic substitution, while the propan-2-yl group is added through alkylation reactions. The final step involves the formation of the oxolane-2-carboxamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose. This inhibition can lead to reduced glucose levels in the bloodstream, making it a potential candidate for diabetes treatment . The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)-5-methylpyrazol-4-yl]oxolane-2-carboxamide
  • N-[1-(2-chlorophenyl)-5-ethylpyrazol-4-yl]oxolane-2-carboxamide
  • N-[1-(2-chlorophenyl)-5-isopropylpyrazol-4-yl]oxolane-2-carboxamide

Uniqueness

N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and potency in biological assays .

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